

Microstructure of Ti-5Al-2Sn-2Zr-4Mo-4Cr (Ti-17): A Technical Guide

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An in-depth analysis for researchers, scientists, and materials engineers on the microstructural characteristics and mechanical properties of the near-beta titanium alloy Ti-5Al-2Sn-2Zr-4Mo-4Cr, commonly known as Ti-17.

The Ti-5Al-2Sn-2Zr-4Mo-4Cr (Ti-17) alloy is a high-strength, 'beta-rich' alpha-beta titanium alloy renowned for its excellent combination of properties, including high strength-to-weight ratio, superior fracture toughness, and good creep resistance at elevated temperatures.[1][2] These attributes make it a critical material in the aerospace industry, particularly for manufacturing compressor disks and other vital components in gas turbine engines.[2][3] The mechanical properties of Ti-17 are intrinsically linked to its microstructure, which can be precisely controlled through various thermomechanical processing routes.[1][4] This guide provides a comprehensive overview of the microstructure of Ti-17, detailing the influence of heat treatment on its phase composition and resultant mechanical properties.

Microstructural Morphologies

The microstructure of Ti-17 is predominantly composed of the alpha (α) phase (hexagonal close-packed) and the beta (β) phase (body-centered cubic). The morphology, volume fraction, and size of these phases can be tailored to achieve specific mechanical properties. The primary microstructural forms observed in Ti-17 are:

• Equiaxed Microstructure: Characterized by equiaxed primary α grains distributed within a β matrix. This structure generally offers a good balance of strength and ductility.[1][5]



- Bimodal Microstructure: Consists of a mixture of primary α grains and colonies of lamellar secondary α phase within the β matrix. This microstructure is known for providing a good combination of strength, ductility, and fatigue properties.[1][5]
- Lamellar (Widmanstätten) Microstructure: Composed of colonies of α lamellae within large prior β grains. This structure typically exhibits excellent fracture toughness and creep resistance.[5][6]
- Bi-lamellar Microstructure: A variation of the lamellar structure, often with fine secondary α lamellae, which can lead to high strength.[1]

The β transus temperature of Ti-17, the temperature at which the alloy fully transforms to the β phase, is approximately 890-900°C.[2][7] Heat treatments are typically designed around this temperature to control the α and β phase fractions and morphologies.

Influence of Heat Treatment on Microstructure and Mechanical Properties

Heat treatment is a critical step in tailoring the microstructure and, consequently, the mechanical properties of the Ti-17 alloy. The key parameters are the solution treatment temperature and time, followed by cooling rate and subsequent aging treatments.

Solution Treatment

Solution treatment is performed at temperatures typically in the $\alpha+\beta$ phase field. The temperature of the solution treatment dictates the volume fraction of the primary α phase. As the heating temperature increases towards the β transus, the volume fraction of the primary α phase decreases.[5][7]

Aging Treatment

Following solution treatment and cooling, aging is performed to precipitate fine secondary α phase from the metastable β matrix. This precipitation strengthening is a primary mechanism for achieving high strength in Ti-17. The size and morphology of the secondary α precipitates are dependent on the aging temperature and time.[8]



The following tables summarize the quantitative data on the effect of heat treatment on the microstructure and mechanical properties of Ti-17.

Table 1: Effect of Heating Temperature on Primary α Phase Volume Fraction

| Heating Temperature (°C) | Holding Time (min) | Cooling Method | Primary α Volume Fraction (%) | Resulting Microstructure |
|--------------------------------|-----------------------|-------------------|-------------------------------------|-----------------------------|
| 830 | 30 | Furnace Cooling | 45.8 | Equiaxed |
| 890 | 30 | Furnace Cooling | 15.5 | Bimodal |
| 920 | 30 | Furnace Cooling | 0 | Widmanstätten |

Data sourced from[5]

Table 2: Mechanical Properties of Ti-17 with Different Microstructures

| Microstructure | Ultimate Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) | Reduction in Area (%) |
|----------------|---------------------------------------|------------------------------|------------------------------|--------------------------|
| Equiaxed | 1035 | 1011 | 20.8 | 58.7 |
| Bimodal | - | Slightly lower than equiaxed | Slightly lower than equiaxed | - |
| Widmanstätten | 1078 | Low | Poor | - |

Data sourced from[5]

Table 3: Effect of Aging Temperature on Tensile Properties of a β -Forged Ti-17 Alloy



| Aging Temperature (°C) | Ultimate Tensile Strength (MPa) | Yield Strength (MPa) |
|------------------------|---------------------------------|----------------------|
| 540 | 1191 | 1162 |
| 570 | 1160 | 1135 |

Data sourced from[8]

Experimental Protocols

The characterization of the Ti-17 microstructure involves a range of experimental techniques. Below are generalized methodologies based on common practices cited in the literature.

Sample Preparation

- Sectioning: Samples are cut from the bulk material using a low-speed diamond saw to minimize deformation.
- Mounting: The sectioned samples are mounted in a conductive resin for ease of handling during polishing.
- Grinding: The mounted samples are ground using a series of progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1000, and 1200 grit).
- Polishing: Following grinding, the samples are polished using diamond suspensions of decreasing particle size (e.g., 6 μm, 3 μm, and 1 μm) on a polishing cloth.
- Final Polishing: A final polishing step is often performed using a colloidal silica suspension to obtain a deformation-free surface.
- Etching: To reveal the microstructure, the polished surface is etched with a suitable reagent, such as Kroll's reagent (a mixture of nitric acid, hydrofluoric acid, and water).

Microstructural Characterization

 Scanning Electron Microscopy (SEM): SEM is widely used to observe the morphology and distribution of the α and β phases. Backscattered electron (BSE) imaging is particularly



useful for distinguishing between the phases due to the atomic number contrast (β phase appears brighter).[1]

- Electron Backscatter Diffraction (EBSD): EBSD is a powerful technique for obtaining crystallographic information, such as grain size, grain boundary misorientation, and texture.
 [2]
- Transmission Electron Microscopy (TEM): TEM allows for high-resolution imaging of the microstructure, including the fine secondary α precipitates and dislocation structures.[9]
- X-Ray Diffraction (XRD): XRD is used for phase identification and to determine the volume fractions of the α and β phases.[9]

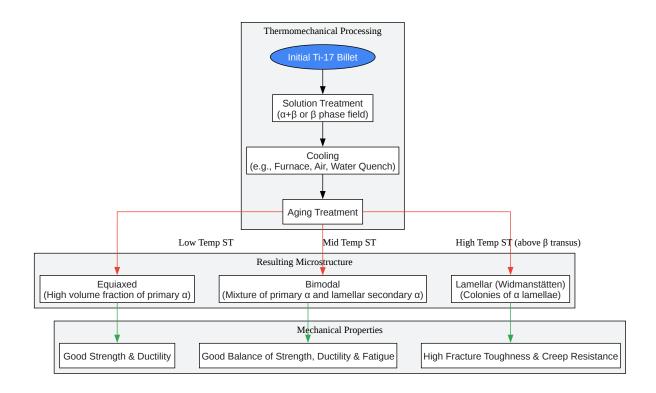
Mechanical Testing

- Tensile Testing: Uniaxial tensile tests are performed at room or elevated temperatures to determine the ultimate tensile strength, yield strength, elongation, and reduction in area.
- Hardness Testing: Microhardness or Rockwell hardness tests are conducted to measure the material's resistance to localized plastic deformation.

Process-Microstructure-Property Relationships

The interplay between thermomechanical processing, the resulting microstructure, and the final mechanical properties can be visualized as a logical workflow. The following diagrams illustrate these relationships for the Ti-17 alloy.



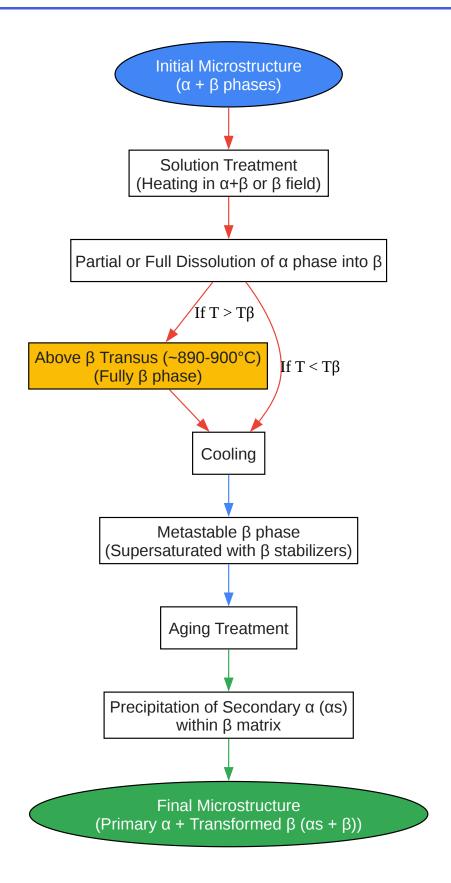


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Caption: Workflow of Ti-17 processing to achieve desired properties.

The following diagram illustrates the phase transformation pathway during heat treatment.





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Caption: Phase transformation pathway in Ti-17 during heat treatment.



Conclusion

The Ti-5Al-2Sn-2Zr-4Mo-4Cr alloy is a versatile material whose mechanical performance is critically dependent on its microstructure. A thorough understanding of the relationships between processing parameters, microstructural evolution, and mechanical properties is essential for optimizing this alloy for demanding applications. By carefully controlling heat treatments, a wide range of microstructures, from equiaxed to fully lamellar, can be produced, each offering a unique set of properties to meet specific design requirements in the aerospace and other high-performance engineering sectors.

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